Colon Cancer Cell Line Cytotoxicity: Oxaliplatin vs. Cisplatin
In a panel of six colon cancer cell lines, oxaliplatin demonstrated 2.8-fold greater mean cytotoxicity than cisplatin, with IC50 values of 3.9 ± 1.4 μM versus 11 ± 2.0 μM, respectively. This differential activity is mediated by the selective uptake of oxaliplatin via organic cation transporters (OCT1/2), which do not efficiently transport cisplatin [1].
| Evidence Dimension | Mean cytotoxicity (IC50) across six colon cancer cell lines |
|---|---|
| Target Compound Data | 3.9 ± 1.4 μM |
| Comparator Or Baseline | Cisplatin: 11 ± 2.0 μM |
| Quantified Difference | 2.8-fold lower IC50 (higher potency) for oxaliplatin |
| Conditions | 72-hour exposure in six colon cancer cell lines; MTT assay |
Why This Matters
Demonstrates superior in vitro potency in colorectal cancer, the primary clinical indication for oxaliplatin, providing a clear basis for its selection over cisplatin in this tumor type.
- [1] Zhang S, Lovejoy KS, Shima JE, Lagpacan LL, Shu Y, Lapuk A, et al. Organic cation transporters are determinants of oxaliplatin cytotoxicity. Cancer Res. 2006;66(17):8847-57. doi:10.1158/0008-5472.CAN-06-0769 View Source
